molecular formula C7H6FNO3 B128867 1-Fluoro-2-methoxy-3-nitrobenzene CAS No. 484-94-6

1-Fluoro-2-methoxy-3-nitrobenzene

Cat. No. B128867
CAS RN: 484-94-6
M. Wt: 171.13 g/mol
InChI Key: RVPBBFKWSJLAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096624B2

Procedure details

The title compound was prepared according to the procedure for Compound 102A (2-Amino-5-fluoro-N-methylbenzamide) with 1-fluoro-2-methoxy-3-nitrobenzene (Compound 147J). 1H NMR (CDCl3, 400 MHz): δ=3.92 (d, J=1.52 Hz, 3 H), 6.44-6.53 (m, 2 H), 6.80 (td, J=8.15, 5.68 Hz, 1 H). MS (ES+): m/z 142.07 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC(F)=CC=1C(NC)=O.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-])=O)[C:15]=1[O:23][CH3:24]>>[CH3:24][O:23][C:15]1[C:14]([F:13])=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.